1-(5-Bromo-2-fluorophenyl)propan-1-ol
Overview
Description
1-(5-Bromo-2-fluorophenyl)propan-1-ol is a chemical compound with the formula C9H10BrFO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-(5-Bromo-2-fluorophenyl)propan-1-ol consists of a bromine atom and a fluorine atom attached to a phenyl group, which is further attached to a propan-1-ol group .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
1-(5-Bromo-2-fluorophenyl)propan-1-ol is not directly mentioned in the available literature; however, compounds with similar bromo-fluoro-aryl structures have been studied for their synthesis and applications in organic chemistry. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for the manufacture of flurbiprofen, highlights the relevance of bromo-fluorinated compounds in pharmaceutical manufacturing. The described synthesis method addresses the challenges associated with the use of palladium and toxic phenylboronic acid, offering a more practical approach for large-scale production. This synthesis could provide insights into the handling and potential applications of 1-(5-Bromo-2-fluorophenyl)propan-1-ol in the pharmaceutical industry, demonstrating the broader relevance of bromo-fluorinated compounds in medicinal chemistry (Qiu et al., 2009).
Antifungal and Anticancer Applications
Fluorinated compounds have significant applications in treating various diseases, including cancer and fungal infections. For instance, Flucytosine, a synthetic antimycotic compound, demonstrates the utility of fluorinated molecules in medical treatments. Although not directly related to 1-(5-Bromo-2-fluorophenyl)propan-1-ol, the conversion of Flucytosine to 5-fluorouracil within fungal cells and its subsequent inhibition of RNA and DNA synthesis underline the potential of fluorinated compounds in therapeutics. This suggests a possible area of research into the antimicrobial and anticancer properties of 1-(5-Bromo-2-fluorophenyl)propan-1-ol, leveraging the biological activities of fluorinated pharmacophores (Vermes et al., 2000).
Fluorinated Compounds in Chemotherapy
The development and application of fluorinated drugs, such as 5-Fluorouracil (5-FU) and its orally-administrable derivatives (UFT, S-1, capecitabine), for cancer treatment further illustrate the significance of fluorine in drug design and pharmacology. These studies demonstrate the broad antitumor activity of 5-FU, its combination with other anticancer drugs, and the development of oral formulations to improve therapeutic efficacy and patient compliance. The research into fluorinated pyrimidines and their impact on nucleic acid structure and function could guide the investigation into similar compounds like 1-(5-Bromo-2-fluorophenyl)propan-1-ol for potential anticancer applications (Miura et al., 2010).
Environmental and Toxicological Studies
While the direct environmental impact and toxicology of 1-(5-Bromo-2-fluorophenyl)propan-1-ol are not covered, the broader concern regarding the environmental presence and toxicity of brominated and fluorinated compounds is notable. Research on the environmental concentrations and toxicology of related substances, such as 2,4,6-tribromophenol, highlights the importance of understanding the environmental fate, biological effects, and potential health risks associated with bromo-fluoro-chemicals. This underscores the need for comprehensive environmental and toxicological assessments of 1-(5-Bromo-2-fluorophenyl)propan-1-ol, considering its structural similarities to environmentally relevant brominated and fluorinated compounds (Koch & Sures, 2018).
Safety And Hazards
When handling 1-(5-Bromo-2-fluorophenyl)propan-1-ol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be used only in well-ventilated areas and away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMSCWQKJDTWGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730661 | |
Record name | 1-(5-Bromo-2-fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-fluorophenyl)propan-1-ol | |
CAS RN |
1197943-64-8 | |
Record name | 1-(5-Bromo-2-fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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